Cas no 52806-71-0 (1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone)

1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone is a biphenyl-derived aromatic ketone featuring a methoxy and nitro substituent on the phenyl rings. This compound is of interest in organic synthesis due to its structural versatility, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its well-defined molecular structure allows for precise functionalization, making it valuable in complex molecule construction. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications.
1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone structure
52806-71-0 structure
Product name:1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone
CAS No:52806-71-0
MF:C15H13NO4
MW:271.268024206162
CID:2086292
PubChem ID:18956616

1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone
    • 52806-71-0
    • 1-[4-(4-methoxyphenyl)-3-nitrophenyl]ethanone
    • 1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethan-1-one
    • WHZFSKAALFOMFN-UHFFFAOYSA-N
    • 4-acetyl-4'-methoxy-2-nitrobiphenyl
    • 4-Acetyl-4'-methoxy-2-nitro biphenyl
    • starbld0001620
    • SCHEMBL5147211
    • 1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone
    • Inchi: InChI=1S/C15H13NO4/c1-10(17)12-5-8-14(15(9-12)16(18)19)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3
    • InChI Key: WHZFSKAALFOMFN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 271.08445790Da
  • Monoisotopic Mass: 271.08445790Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1Ų
  • XLogP3: 3

1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M265295-100mg
1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone
52806-71-0
100mg
$207.00 2023-05-18
TRC
M265295-1g
1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone
52806-71-0
1g
$1642.00 2023-05-18

1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone Related Literature

Additional information on 1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone

Research Brief on 1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone (CAS: 52806-71-0) in Chemical Biology and Pharmaceutical Applications

1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone (CAS: 52806-71-0) is a nitro-substituted biphenyl derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a methoxy group at the 4'-position and a nitro group at the 2-position of the biphenyl scaffold, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its role in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents, leveraging its ability to modulate key biological pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility as a precursor for synthesizing novel tyrosine kinase inhibitors. The research demonstrated that derivatives of 1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone exhibited selective inhibition of epidermal growth factor receptor (EGFR) kinases, which are critical targets in oncology. The study highlighted the compound's favorable binding affinity and low cytotoxicity in vitro, suggesting its potential for further optimization in cancer therapeutics. Molecular docking simulations revealed that the nitro and methoxy groups play a pivotal role in stabilizing interactions with the kinase active site.

In addition to its applications in oncology, this compound has been explored for its anti-inflammatory properties. A separate 2024 study in Bioorganic & Medicinal Chemistry Letters reported that structural analogs of 1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone significantly reduced pro-inflammatory cytokine production in macrophage models. The researchers attributed this effect to the compound's ability to inhibit NF-κB signaling, a pathway central to inflammatory responses. These findings position the compound as a promising scaffold for developing new anti-inflammatory drugs with potentially fewer side effects than existing therapies.

The synthetic accessibility of 1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone has also been a focus of recent research. A 2023 paper in Organic Process Research & Development detailed an optimized, scalable synthesis route for this compound, achieving a 78% yield with improved purity profiles. This advancement addresses previous challenges in large-scale production, facilitating its broader application in medicinal chemistry campaigns. The reported method employs a Pd-catalyzed Suzuki-Miyaura coupling as a key step, followed by selective nitration, offering a reproducible and cost-effective approach.

Looking ahead, researchers are investigating the compound's potential in other therapeutic areas, including neurodegenerative diseases and infectious diseases. Preliminary data suggest that certain derivatives may modulate protein aggregation processes relevant to Alzheimer's disease, while others show activity against drug-resistant bacterial strains. As the understanding of 1-(4'-Methoxy-2-nitro-1,1'-biphenyl-4-yl)ethanone's pharmacological profile expands, it is expected to play an increasingly important role in the development of next-generation therapeutics. Future research directions include structure-activity relationship studies to optimize its biological activity and pharmacokinetic properties for clinical translation.

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